Poliumoside
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Overview
Description
Poliumoside is a caffeoylated phenylpropanoid glycoside isolated from the stems and leaves of Brandisia hancei. It is known for its advanced glycation end product formation inhibition and rat lens aldose reductase inhibition, with IC50 values of 19.69 and 8.47 micromolar, respectively . This compound also exhibits anti-inflammatory and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Poliumoside can be synthesized through a series of chemical reactions involving the esterification of caffeic acid with phenylpropanoid glycosides. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide, ethanol, or water, and may require ultrasonic assistance to enhance solubility .
Industrial Production Methods
Industrial production of this compound involves the extraction from natural sources such as Brandisia hancei. The extraction process includes solvent extraction, followed by purification using techniques like column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Poliumoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Poliumoside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycoside chemistry and phenylpropanoid biosynthesis.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Poliumoside exerts its effects through several mechanisms:
Inhibition of Advanced Glycation End Products: This compound inhibits the formation of advanced glycation end products, which are implicated in diabetic complications.
Aldose Reductase Inhibition: This compound inhibits rat lens aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism.
Antioxidant Activity: This compound activates the Nrf2/GPX4 pathway, reducing oxidative stress and preventing cell damage.
Anti-inflammatory Activity: This compound inhibits the release of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Comparison with Similar Compounds
Poliumoside is unique among phenylpropanoid glycosides due to its dual inhibition of advanced glycation end products and aldose reductase. Similar compounds include:
Acteoside: Another phenylpropanoid glycoside with antioxidant and anti-inflammatory properties.
Forsythoside B: Known for its antioxidant and neuroprotective effects.
Echinacoside: Exhibits similar antioxidant and anti-inflammatory activities.
This compound stands out due to its specific inhibition of advanced glycation end products and aldose reductase, making it a promising candidate for therapeutic applications in diabetes-related complications .
Properties
Molecular Formula |
C35H46O19 |
---|---|
Molecular Weight |
770.7 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C35H46O19/c1-14-24(41)26(43)28(45)33(50-14)49-13-22-31(53-23(40)8-5-16-3-6-18(36)20(38)11-16)32(54-35-29(46)27(44)25(42)15(2)51-35)30(47)34(52-22)48-10-9-17-4-7-19(37)21(39)12-17/h3-8,11-12,14-15,22,24-39,41-47H,9-10,13H2,1-2H3/b8-5+/t14-,15-,22+,24-,25-,26+,27+,28+,29+,30+,31+,32+,33+,34+,35-/m0/s1 |
InChI Key |
YMWRMAOPKNYHMZ-LLVTZOIGSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)C)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)C)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O |
Synonyms |
poliumoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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